molecular formula C16H17N3O2S2 B2531938 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 2034596-46-6

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No. B2531938
M. Wt: 347.45
InChI Key: KGCAOMFWTJZOSM-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide, also known as PTACH, is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.

Scientific Research Applications

Synthesis and Characterization of Derivatives

Research on similar compounds has led to the development of novel derivatives with potential applications in medicine and materials science. For instance, the synthesis of celecoxib derivatives showed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were evaluated for their biological activities, demonstrating significant potential without causing tissue damage in vital organs compared to controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Anticancer Activities

Novel heterocyclic compounds containing a sulfonamido moiety were synthesized, aiming at applications as antibacterial agents. These compounds showed high antibacterial activities against various bacterial strains, suggesting their potential utility in developing new antibacterial drugs (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Another study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines (S. M. Gomha, M. M. Edrees, & Farag M. A. Altalbawy, 2016).

Chemical Synthesis and Organic Chemistry Applications

The synthesis of 3,3-diphenyl-3H-pyrazoles and their transformation under specific conditions illustrates the versatility of pyrazole derivatives in chemical synthesis and the exploration of novel organic reactions (V. Vasin et al., 2015). This research enhances understanding of the chemical behavior of pyrazole derivatives, opening new pathways for synthesizing complex organic molecules.

Drug Development and Pharmacological Applications

The exploration of pyrazole derivatives for drug development purposes is evident in the synthesis of compounds with significant inhibitory effects on human carbonic anhydrase isoenzymes, showing potential for the treatment of conditions like glaucoma (R. Kasımoğulları et al., 2010). Moreover, the application of biocatalysis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds underscores the importance of these compounds in studying drug metabolism (M. Zmijewski et al., 2006).

Antioxidant Activity

Research on (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) demonstrated that these compounds exhibit significant antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases (G. Lavanya, V. Padmavathi, & A. Padmaja, 2014).

properties

IUPAC Name

1-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c20-23(21,13-14-5-2-1-3-6-14)18-11-16(15-7-10-22-12-15)19-9-4-8-17-19/h1-10,12,16,18H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCAOMFWTJZOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide

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